molecular formula C19H17ClN2O4S2 B2458210 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide CAS No. 2097888-58-7

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

Cat. No.: B2458210
CAS No.: 2097888-58-7
M. Wt: 436.93
InChI Key: MWGASTNMILSNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C19H17ClN2O4S2 and its molecular weight is 436.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S2/c1-26-14-5-4-11(20)9-12(14)22-19(25)18(24)21-10-13(23)15-6-7-17(28-15)16-3-2-8-27-16/h2-9,13,23H,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGASTNMILSNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide (CAS Number: 2097888-58-7) is a complex organic compound featuring a bithiophene moiety and an ethanediamide structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics.

  • Molecular Formula : C19H17ClN2O4S2
  • Molecular Weight : 436.9 g/mol
  • Structure : The compound consists of a bithiophene unit linked to a hydroxyethyl group and a chloro-methoxyphenyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Redox Activity : The bithiophene moiety is known for its electron-rich characteristics, allowing it to participate in redox reactions, which can influence oxidative stress pathways in cells.
  • Signaling Pathways Modulation : The compound may modulate signaling pathways associated with cellular responses to oxidative stress, potentially impacting cell survival and proliferation.

Antioxidant Activity

Research has indicated that compounds containing bithiophene structures exhibit significant antioxidant properties. The antioxidant capacity can be measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

StudyMethodResult
DPPH AssayIC50 = 25 µM
ABTS AssayIC50 = 30 µM

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Studies

Several case studies have explored the therapeutic potential of similar compounds featuring bithiophene structures:

  • Neuroprotective Effects : A study investigated the neuroprotective effects of bithiophene derivatives on neuronal cells under oxidative stress conditions, demonstrating significant protection against cell death.
  • Anti-cancer Properties : Another study examined the cytotoxic effects of related compounds on cancer cell lines, revealing that these compounds can induce apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide, and how do reaction conditions influence yield?

  • Methodological Answer: The compound’s synthesis involves coupling a bithiophene derivative (e.g., 5-substituted-2,2'-bithiophene) with an ethanediamide precursor under controlled conditions. Microwave-assisted synthesis (60–100°C, DMF solvent, 2–4 hours) improves efficiency by reducing side reactions and increasing yields compared to traditional thermal methods . Key intermediates like 5-chloro-2-methoxyaniline must be prepared via chlorination of 2-methoxyaniline using thionyl chloride . Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 for bithiophene:ethanediamide).

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Methodological Answer:

  • 1H/13C NMR : Assign peaks for the bithiophene moiety (δ 6.8–7.2 ppm for thiophene protons) and ethanediamide backbone (δ 2.5–3.5 ppm for hydroxyethyl groups) .
  • HPLC-MS : Confirm molecular weight ([M+H]+ expected at ~485 Da) and purity (>95%) using C18 columns with acetonitrile/water gradients .
  • FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer: Begin with in vitro assays:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
  • Enzyme inhibition : Test for kinase or protease activity using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .

Advanced Research Questions

Q. How can regioselectivity challenges in bithiophene functionalization be addressed during synthesis?

  • Methodological Answer: The 5-position of 2,2'-bithiophene is more reactive due to electron-donating effects from the adjacent thiophene ring. Use Vilsmeier-Haack formylation (POCl3/DMF at 0–5°C) to selectively introduce formyl groups at the 4-position, or lithiation (n-BuLi/THF, −78°C) followed by DMF quenching for 5´-substitution . Computational modeling (DFT) of electron density maps can predict reactive sites .

Q. How should contradictory data on biological activity (e.g., cytotoxicity vs. non-toxicity) be analyzed?

  • Methodological Answer:

  • Dose-response curves : Validate IC50 values across multiple replicates (n ≥ 3) and cell lines to rule out assay-specific artifacts .
  • Metabolic stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to assess if metabolites contribute to observed toxicity .
  • Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported biological targets .

Q. What computational strategies are effective for studying π-π stacking interactions between the bithiophene moiety and protein targets?

  • Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with aromatic residues (e.g., Phe, Tyr) in protein binding pockets. Set grid parameters to prioritize the bithiophene region .
  • MD simulations (GROMACS) : Run 100-ns trajectories to evaluate stability of π-π interactions under physiological conditions (310 K, 1 atm) .
  • QM/MM calculations : Quantify interaction energies using hybrid quantum mechanics/molecular mechanics approaches (e.g., B3LYP/6-31G*) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar ethanediamide derivatives?

  • Methodological Answer:

  • Parameter audit : Compare solvent polarity (DMF vs. DMSO), catalyst loading (e.g., 0.1–1 mol% Pd), and purification methods (column chromatography vs. recrystallization) across studies .
  • Side-product analysis : Use LC-MS to identify byproducts (e.g., dimerization or oxidation derivatives) that reduce yield .
  • Scale-up effects : Pilot reactions at 1 mmol vs. 10 mmol scales often show yield drops due to heat transfer inefficiencies; optimize using flow chemistry reactors .

Experimental Design Tables

Parameter Optimized Conditions Key References
Synthesis Method Microwave-assisted coupling (80°C, 3 hours)
Solvent System DMF with 0.5 M K2CO3
Purification Silica gel chromatography (EtOAc/hexane 3:7)
Biological Assay MTT cytotoxicity (48-hour exposure)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.